Lithium bromide (LiBr) is highly soluble in water, and its solubility increases with temperature. The table below summarizes key quantitative data for its solubility in water and organic solvents.
| Solvent Type | Solvent Name | Solubility | Notes / Experimental Conditions |
|---|---|---|---|
| Water | Water | 143 g/100 mL (0 °C) [1] | Extreme hygroscopicity; solubility increases with temperature. |
| 166.7 g/100 mL (20 °C) [1] | |||
| 266 g/100 mL (100 °C) [1] | |||
| Organic Solvents | Methanol, Ethanol | Soluble [1] | Effective solvation via oxygen interaction. |
| Ether, Acetone | Soluble [1] | ||
| Pyridine | Slightly soluble [1] | Interaction with nitrogen. | |
| Benzene | Insoluble [1] | Lacks atoms for effective cation interaction. |
The high solubility of lithium bromide in polar organic solvents like alcohols and acetone is due to its unique chemical nature. It is an ionic salt composed of a small lithium cation (Li⁺) and a large bromide anion (Br⁻) [2]. The small size and high charge density of the Li⁺ ion allow it to interact very effectively with the negatively charged oxygen atoms in solvent molecules like methanol or acetone. This strong interaction helps break the ionic crystal lattice, leading to solubility, even though it is not typical for most salts [2].
The following describes a modern experimental method used in recent research to determine the solubility of lithium bromide, known as the laser turbidity method [3].
Experimental workflow for solubility measurement via laser turbidity.
1. Materials and Setup:
2. Procedure:
3. Data and Uncertainty:
Lithium bromide's solubility properties are primarily exploited in non-pharmaceutical industries, while lithium salts in medicine use different compounds.
The table below summarizes the key data found for this compound:
| Property | Value / Description |
|---|---|
| Linear Formula | LiBrO₃ [1] |
| Molecular Weight | 134.84 g/mol [1] |
| Appearance | Crystalline solid [1] |
| Density | 2.89 g/cm³ [1] |
| Solubility in H₂O | Soluble [1] |
| Hygroscopicity | Classified as "hygroscopic" by the manufacturer [1] |
| Safety Hazards | Oxidizing, may cause fire or explosion; causes skin and serious eye irritation [1] |
The search results confirm that this compound is soluble in water and officially classified as hygroscopic [1]. However, critical quantitative data for a technical guide—such as its Deliquescence Relative Humidity (DRH), the exact kinetics of water uptake, and the effect of temperature on these properties—are missing from the available sources.
Since direct data on this compound is limited, the following diagram outlines a general experimental approach to characterize a substance's hygroscopicity, based on methodologies used for similar salts like lithium bromide [2] [3] [4].
A general workflow for characterizing salt hygroscopicity.
To apply this framework, you can consider the following established techniques mentioned in the search results for measuring key properties:
Given the lack of specific data, here are practical steps you can take to acquire the necessary information:
The following table consolidates the core physical and chemical properties of this compound from the search results.
| Property | Value | Reference / Note |
|---|---|---|
| Chemical Formula | BrLiO₃ / LiBrO₃ | [1] [2] [3] |
| Molar Mass | 134.84 g/mol | [1] [2] |
| Appearance | Colorless, orthorhombic, hygroscopic crystals | [1] [4] [5] |
| Melting Point | 248-260 °C | [1] |
| Density | 2.89 g/cm³ | [2] |
| Crystal Structure | Orthorhombic | [2] [5] |
| Hygroscopicity | Very hygroscopic | [1] |
This compound is highly soluble in water, and its solubility increases with temperature. The data is presented in two slightly different formats from the sources.
Table 1: Solubility in g/100g of solvent (water) [1]
| Temperature (°C) | Solubility (g/100g water) |
|---|---|
| 5°C | 160.4 |
| 15°C | 172.5 |
| 25°C | 189.0 |
| 100°C | 354.5 |
Table 2: Solubility in g/100g solution (water) [4] [5]
| Temperature (°C) | Solubility (g/100g solution) | Solid Phase |
|---|---|---|
| 0°C | 61.2 | LiBrO₃·H₂O |
| 25°C | 65.4 | LiBrO₃·H₂O |
| 100°C | 78.0 | LiBrO₃ |
Search results describe two primary methods for synthesizing this compound. The following diagram illustrates the general workflow and decision points for these synthesis routes.
The synthesis of this compound can follow two main pathways: a direct metathesis (double displacement) reaction or a redox-based synthesis from lithium hydroxide [6] [7].
This method involves a reaction between calcium bromate and lithium carbonate.
This method is a one-pot synthesis where this compound is produced through an oxidation-reduction reaction.
This compound is an oxidizing agent and requires careful handling.
While drug development applications are not explicitly detailed in the search results, one area of advanced research is notable:
The following table summarizes the key steps and conditions for producing this compound monohydrate as described in a patent [1].
| Step | Description | Conditions / Notes |
|---|---|---|
| 1. Reagent Preparation | Prepare an aqueous solution of calcium bromate. | Saturated solution is used. |
| 2. Metathesis Reaction | React calcium bromate with lithium carbonate. | Formula: Ca(BrO(_3))(_2) + Li(_2)CO(_3) → 2LiBrO(_3) + CaCO(_3) |
| 3. Precipitation | Calcium carbonate (CaCO(_3)) precipitates out of the solution. | Reaction is carried out with constant stirring. |
| 4. Filtration | Separate the precipitated calcium carbonate from the solution. | Vacuum filtration is recommended. |
| 5. Evaporation | Concentrate the filtrate (this compound solution) via evaporation. | Crystallization begins upon cooling. |
| 6. Crystallization | Obtain the final product, this compound monohydrate (LiBrO(_3)·H(_2)O). | Crystals are formed from the cooled, concentrated solution. |
| 7. Purification | Recrystallize the product from hot water to achieve high purity. | This step is crucial for removing any remaining impurities. |
The workflow below illustrates the synthesis and purification process for this compound monohydrate.
This section provides a detailed, step-by-step guide based on the patent method [1].
Step 1: Preparation of Calcium Bromate Solution The process begins with the preparation of a saturated aqueous solution of calcium bromate (Ca(BrO(_3))(_2)). Ensure the solution is at room temperature and clear before proceeding.
Step 2: Metathesis Reaction In a reaction vessel equipped with a mechanical stirrer, slowly add lithium carbonate (Li(_2)CO(_3)) to the calcium bromate solution. The reaction should be carried out with constant stirring to ensure complete interaction of the reagents. The double decomposition reaction is: Ca(BrO(_3))(_2) + Li(_2)CO(_3) → 2LiBrO(_3) + CaCO(_3)↓.
Step 3: Precipitation and Filtration The reaction produces calcium carbonate (CaCO(_3)), which is insoluble and precipitates out of the solution. Allow the precipitate to settle, and then separate it from the this compound solution using vacuum filtration. Wash the precipitate with a small amount of cold water to recover any adhered this compound solution.
Step 4: Concentration and Crystallization Transfer the filtrate, which contains this compound, to an evaporation dish. Gently heat the solution to evaporate water and concentrate the solution. As the solution cools, crystals of this compound monohydrate (LiBrO(_3)·H(_2)O) will form.
Step 5: Purification by Recrystallization To achieve high purity, the crude this compound monohydrate should be recrystallized. Dissolve the crystals in a minimal amount of hot, distilled water. Filter the hot solution if necessary to remove any insoluble impurities, and then allow it to cool slowly to promote the formation of pure, well-defined crystals. Isolate the final product by filtration and dry it in a desiccator.
The determination of trace-level bromate is well-documented in environmental and water analysis. The following table summarizes two highly sensitive and regulatory-approved techniques.
| Technique | Key Principle | Detection Limit | Key Applications & Advantages |
|---|---|---|---|
| Ion Chromatography with Post-Column Reaction (IC-PCR) [1] | Separation via anion-exchange, followed by post-column derivatization with iodide to form triiodide (I₃⁻), detected by UV/Vis at 352 nm. | < 50 ppt (ng/L) [1] | Complies with US EPA Method 326; ideal for drinking/mineral water; high selectivity for oxyhalides (BrO₃⁻, IO₃⁻, ClO₂⁻). |
| Gas Chromatography with Mass Spectrometry (GC-NCI/MS) [2] | Derivatization of bromate followed by separation and highly sensitive detection using negative chemical ionization mass spectrometry. | 22 ppt (ng/L) [2] | Fast analysis (<5 min); suitable for unchlorinated waters (e.g., ozone contactor waters); high precision. |
This protocol is adapted from the optimized method for determining trace bromate in water, which can be tailored for lithium bromate analysis [1].
This method determines trace levels of bromate (BrO₃⁻) in aqueous samples. Bromate in the acidic eluent catalyzes the oxidation of iodide (I⁻) to triiodide (I₃⁻), which is detected spectrophotometrically.
While not directly addressing this compound, the search results indicate that bromate is a significant contaminant in industrial lithium bromide solutions.
The diagram below outlines the core experimental workflow for the IC-PCR method.
To develop a specific protocol for this compound, consider these steps:
1. Introduction Lithium bromide (LiBr) is a white, hygroscopic solid salt that serves as a versatile reagent in organic synthesis [1] [2]. Its utility stems from its ability to act as a mild Lewis acid, a stabilizer for catalytic intermediates, and a promoter for various transformations including oxidation, carbon-carbon bond formation, and dehydration [1]. Its high solubility in polar solvents like water, methanol, and ethanol, as well as in glycol and ether, makes it a flexible choice for different reaction setups [2] [3].
2. Properties and Handling
3. Quantitative Data Summary The following table summarizes key physical data for lithium bromide to aid in reaction planning and calculation.
| Property | Value / Description | Reference / Conditions |
|---|---|---|
| Molar Mass | 86.845 g/mol | [2] |
| Melting Point | 550 °C | [2] |
| Solubility in Water | 166.7 g/100 mL | At 20 °C [2] |
| Solubility in Organic Solvents | Soluble | Methanol, ethanol, ether, acetone [2] |
| Density | 3.464 g/cm³ | [2] |
Application Note: LiBr acts as a co-catalyst in oxidation reactions, enhancing selectivity and yield while suppressing undesirable side reactions [1].
Experimental Procedure:
Application Note: In the oxo process, LiBr is used as an additive to stabilize catalytic intermediates, thereby increasing the efficiency and regioselectivity of aldehyde formation [1].
Experimental Procedure:
Application Note: When used in combination with strong bases like Lithium Diisopropylamide (LDA), LiBr facilitates the deprotonation of weak acids, leading to the formation of carbanions essential for alkylation and aldol condensation reactions [1].
Experimental Procedure:
Application Note: Solid LiBr is an effective reagent for promoting the dehydration of alcohols under mild conditions, making it suitable for acid-sensitive substrates [1].
Experimental Procedure:
Please note that the detailed protocols above are for lithium bromide (LiBr), not lithium bromate. This compound (LiBrO₃) is a different compound with distinct chemical properties, and its applications in organic synthesis were not covered in the available search results.
The primary challenge in using lithium salts in advanced systems, such as absorption chillers, is maintaining solution stability to ensure long-term performance and reliability. The following section outlines the main degradation mechanisms and the established protocols to counteract them [1].
Table 1: Current Challenges in Lithium Salt Solution Stability
| Challenge | Impact on System | Manifestation |
|---|---|---|
| Crystallization | Operational failure | Occurs when solution concentration exceeds solubility limits, leading to solid formation that can block flow passages and reduce heat transfer efficiency [1]. |
| Corrosion | System degradation & contamination | The solution is inherently corrosive to common metals, especially at high temperatures and concentrations. This introduces metal ions that further destabilize the solution [1]. |
| Thermal Decomposition | Altered solution properties | Exposure to high temperatures for extended periods can break down the solution, forming acidic byproducts that increase corrosivity [1]. |
| Air Infiltration | Reduced efficiency | Introduction of non-condensable gases (e.g., oxygen) impedes heat and mass transfer and accelerates corrosion processes [1]. |
| Contamination | Performance instability | Particulate matter, oils, and other impurities can alter solution properties, promote crystallization, and foul heat transfer surfaces [1]. |
Table 2: Established Mitigation Strategies for Solution Breakdown
| Strategy Category | Specific Methods | Purpose & Mechanism |
|---|---|---|
| Chemical Stabilization | Addition of corrosion inhibitors (e.g., molybdates, nitrates); pH control with buffering agents (e.g., LiOH) [1]. | Inhibitors form protective films on metal surfaces; maintaining a slightly alkaline pH (7.5-9.5) minimizes corrosion and neutralizes acidic byproducts [1]. |
| Physical Purification | Implementation of mechanical filters, ion exchange resins, and chemical treatment processes [1]. | Removes suspended solids, metal ions, and other harmful contaminants to maintain solution quality and prevent crystallization [1]. |
| Environmental Control | Degassing and oxygen removal via vacuum treatment or chemical scavengers; strict control of concentration and temperature [1]. | Eliminates oxygen to prevent oxidation; prevents conditions that lead to crystallization and degradation [1]. |
| System Design & Monitoring | Use of corrosion-resistant materials; real-time monitoring of concentration, temperature, and pH [1]. | Advanced design prevents concentration gradients; continuous monitoring allows for automatic adjustments to maintain optimal conditions [1]. |
This section provides a generalized workflow for assessing and maintaining the stability of a working solution in a research or quality control setting. The following diagram maps out the logical sequence of this process.
Protocol 1: Baseline Solution Analysis and Conditioning
Protocol 2: In-Situ System Monitoring and Maintenance
The protocols and data presented above are based on published research and technical reports concerning lithium bromide (LiBr) absorption systems [1]. Lithium bromate (LiBrO3) is a different chemical compound with distinct properties, particularly its role as a strong oxidizing agent.
The stability challenges (like corrosion) and mitigation strategies (like pH control) for lithium bromide provide a useful conceptual framework. However, specific handling, storage, and safety protocols for this compound will differ significantly and must be sourced from Safety Data Sheets (SDS) and literature specifically addressing bromates.
This compound (LiBrO₃) is an emerging compound of significant interest in advanced electrochemical energy storage and conversion systems. Recent research has revealed its exceptional properties as a multi-electron oxidizer in various electrochemical configurations, enabling systems with remarkably high theoretical energy densities. These applications leverage the unique bromate/bromine redox chemistry, which facilitates innovative approaches to overcoming limitations in conventional battery and fuel cell technologies [1]. The compound's ability to participate in complex, autocatalytic electrochemical reactions positions it as a promising candidate for next-generation energy storage solutions, particularly in applications requiring high energy density and specific power output characteristics.
Recent breakthroughs have demonstrated that lithium-bromine batteries can transcend traditional single-electron transfer limitations by activating a two-electron redox mechanism based on Br⁻/Br⁺ couples. This approach fundamentally enhances both voltage and capacity parameters simultaneously.
In a groundbreaking 2024 study, researchers developed a static lithium-bromide battery (SLB) employing an active tetrabutylammonium tribromide (TBABr₃) cathode in a Cl⁻-rich electrolyte system. This configuration successfully activated the two-electron transfer process, achieving unprecedented performance metrics [2].
Table 1: Performance Comparison of Single vs. Two-Electron Lithium-Bromine Batteries
| Parameter | Single-Electron Transfer | Two-Electron Transfer | Improvement |
|---|---|---|---|
| Discharge Capacity | ~270 mAh g⁻¹ (theoretical) | 653 mAh g⁻¹ | 142% increase |
| Energy Density | ~840 Wh kg⁻¹ (theoretical) | 2180 Wh kg⁻¹ | 159% increase |
| High Voltage Plateau | ~3.4-3.6 V | 3.8 V | Additional plateau |
| Cycle Life | Varies by system | 1000 cycles | Excellent stability |
| Redox Couple | Br⁻/Br³⁻ | Br⁻/Br⁺ | Additional electron transfer |
The operational mechanism of these advanced batteries involves a coordinated two-step conversion process, where NO₃⁻ additives enhance the reversible single-electron transition of Br⁻, while electronegative Cl⁻ anions activate the Br⁺ conversion to provide additional electron transfer. This sophisticated synergy enables the system to achieve exceptional energy densities while maintaining remarkable cycling stability [2].
This compound serves as a superior catholyte component in hydrogen-bromate fuel cells, where it enables a multi-electron reduction process that significantly enhances energy density compared to conventional hydrogen-air systems. The theoretical energy density of a 5.5 M LiBrO₃ system reaches 1270 Wh L⁻¹, far exceeding many conventional alternatives [1].
The HBFC operates through a sophisticated reaction mechanism:
This configuration creates an autocatalytic cycle where bromate and bromide undergo comproportionation to generate bromine, which subsequently participates in the electrochemical reaction at the cathode. This self-sustaining process enables high power densities up to 1 W cm⁻² with nearly complete bromate conversion under optimized flow conditions [1].
While the provided search results focus primarily on energy applications, this compound's electrochemical properties suggest potential in sensing and detection systems. The compound's well-defined redox behavior and participation in multi-electron transfer reactions make it suitable for:
Further research is needed to fully explore and quantify these potential sensing applications, particularly in developing standardized detection protocols for environmental and analytical chemistry purposes.
Preparation of Reaction Mixture
Double Displacement Reaction
Separation and Purification
Crystallization
Drying and Characterization
Table 2: Quality Control Parameters for this compound Synthesis
| Parameter | Target Specification | Testing Method |
|---|---|---|
| Purity | >99.9% | TGA, elemental analysis |
| Water Content | <0.1% (anhydrous) | Karl Fischer titration |
| Crystal Form | Monoclinic or cubic | X-ray diffraction |
| Solubility | ~55 g/100 mL at 25°C | Gravimetric analysis |
| Metal Impurities | <50 ppm total | ICP-MS |
Electrode Preparation
Electrolyte Formulation
Cell Assembly
Cyclic Voltammetry Analysis
Galvanostatic Charge-Discharge
Kinetic Parameter Determination
Membrane Electrode Assembly (MEA) Preparation
Catholyte Formulation Optimization
Batch Recirculation Mode Setup
Performance Optimization
Cyclic Voltammetry Analysis
Galvanostatic Discharge Profiling
Impedance Spectroscopy
Unstable Electrochemical Performance
Limited Cycle Life
Low Coulombic Efficiency
Electrolyte Engineering
Operational Parameters
The development of this compound electrochemical systems presents several promising research avenues:
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and analyzing ionic species. The methods below, adapted from established protocols, can be used to identify and quantify bromate ions and common impurities like bromide in solution [1] [2].
Table 1: HPLC Method for Bromate and Bromide Separation
| Parameter | Specification 1 [1] | Specification 2 [1] |
|---|---|---|
| Column | Amaze TH Mixed-Mode | Heritage MA Mixed-Mode |
| Dimensions | 4.6x150 mm, 3 µm | 4.6x150 mm, 3 µm |
| Mobile Phase | 80% ACN with 30 mM AmFm pH 3 | 60% ACN with 60 mM AmFm pH 3 |
| Detection | Corona Charged Aerosol Detector (CAD) | Evaporative Light Scattering Detector (ELSD) at 50°C |
| Flow Rate | 1 mL/min | 1 mL/min |
| Injection | 2 µL | 3 µL |
| Analytes | Bromate ion, Bromide ion, others | Bromate ion, Bromide ion, others |
Table 2: Simultaneous Analysis of Cations and Anions This method is particularly useful for checking for cationic impurities like alkali metals [2].
| Parameter | Specification |
|---|---|
| Column | Acclaim Trinity P1 (50 mm × 3.0 mm, 3-µm) |
| Mobile Phase A | 50% Acetonitrile, 2% 200 mM Ammonium Formate |
| Mobile Phase B | 20% Acetonitrile, 2% 200 mM Ammonium Formate |
| Gradient | 0-1 min: 100% A; 1-7.5 min: 100% A to 100% B |
| Detection | Charged Aerosol Detection (CAD) |
| Flow Rate | 1 mL/min |
| Column Temp. | 30 °C |
The following workflow outlines the key steps in the analytical process, from sample preparation to data analysis.
This document presents standardized application notes and quality control protocols for the production and analysis of lithium bromate (LiBrO₃), a specialized chemical compound with applications in pharmaceutical development and industrial processes. These protocols are designed to ensure product safety, purity, and regulatory compliance through modern analytical techniques and rigorous quality assurance measures.
This compound (LiBrO₃) is an oxidizing agent with the linear formula LiBrO₃ and a molecular weight of 134.84 g/mol. It appears as a white crystalline solid with an orthorhombic crystal structure and a density of 2.89 g/cm³. It is soluble in water and classified under UN 1450 5.1/PG II as an oxidizing hazardous material [1].
Its production requires meticulous quality control due to its oxidizing properties and potential applications in sensitive industries. The presence of impurities such as bromide ions, heavy metals, or other lithium salts can significantly impact its performance and safety in pharmaceutical applications [1] [2].
Quality control of this compound requires a multifaceted analytical approach to address different purity concerns and concentration levels. The selection of method depends on the required detection limits, sample matrix, and available instrumentation.
Table 1: Comparison of Primary Analytical Methods for this compound
| Method | Principle | Detection Limit | Key Applications | Applicable Standards |
|---|---|---|---|---|
| Ion Chromatography with Suppressed Conductivity | Separation by ion exchange, detection via conductivity | 4-20 µg/L [2] | Routine purity assessment, bromide impurity detection | EPA 300.1, ISO 15061 [2] |
| IC with Post-Column Reaction (PCR) & UV/Vis Detection | Derivatization with KI or O-dianisidine, visible detection | 0.04-0.1 µg/L [2] | Trace bromate analysis in complex matrices | EPA 317.0, 326.0; ISO 11206 [2] |
| Two-Dimensional IC (2D-IC) | Heart-cutting technique with two separation columns | 0.036 µg/L [2] | Ultra-trace analysis in high-ionic-strength matrices | EPA 302.0 [2] |
| IC with Electrospray Mass Spectrometry | Mass-to-charge ratio separation and detection | 0.015-0.2 µg/L [2] | Confirmatory analysis, haloacetic acids simultaneous detection | EPA 557 [2] |
This method represents the fundamental approach for this compound analysis, particularly suitable for routine quality control of high-purity products.
Experimental Protocol:
Quality Control Measures:
For pharmaceutical-grade this compound where ultra-trace impurity detection is critical, this method provides enhanced sensitivity.
Experimental Protocol:
Validation Parameters:
The following workflow illustrates the complete analytical process for this compound quality control:
Figure 1: this compound Quality Control Workflow
Implementation of a comprehensive QA/QC system is essential for maintaining consistent this compound quality. These protocols adapt mining industry best practices for chemical production [3].
Table 2: Recommended QC Sample Insertion Rates and Acceptance Criteria
| QC Sample Type | Insertion Rate | Purpose | Acceptance Criteria | Corrective Action |
|---|---|---|---|---|
| Field Duplicates | 1 per 20 samples [3] | Sampling precision | Relative error <10% [3] | Re-train sampling personnel |
| Analytical Duplicates | 1 per 20 samples [3] | Analytical precision | Relative error <10% [3] | Re-calibrate instrument |
| Reference Materials (RMs) | 1 per 25 samples [3] | Accuracy assessment | Bias <10% of reference value [3] | Investigate method deviation |
| Analytical Blanks | 1 per 25 samples [3] | Contamination detection | Analyte < method detection limit | Clean preparation area |
For this compound production, custom reference materials should be prepared to validate analytical methods.
Protocol for Synthetic Reference Material Preparation:
This compound may contain critical impurities that affect its pharmaceutical applicability. A comprehensive impurity profile should be established for each production batch.
Primary Impurities of Concern:
Analytical Techniques for Impurity Profiling:
This compound is classified with Signal Word 'Danger' and Hazard Statements H272-H315-H319-H335, indicating it is an oxidizing agent that causes skin and eye irritation and may cause respiratory irritation [1].
Engineering Controls:
Personal Protective Equipment (PPE):
Emergency Response:
This compound production for pharmaceutical applications must adhere to stringent regulatory requirements. While specific monographs for this compound may not exist in all pharmacopeias, analogous standards should be applied.
Key Regulatory Considerations:
These application notes provide a comprehensive framework for quality control in this compound production. Implementation of the described analytical methods, quality assurance protocols, and safety measures will ensure consistent production of high-purity material suitable for pharmaceutical development and other sensitive applications.
The modular approach to analytical method selection allows laboratories to match technique sensitivity with specific quality requirements, while the comprehensive impurity profiling guarantees product safety and stability. Regular method validation and equipment calibration remain essential components of a robust quality system for this compound production.
Lithium Bromide (LiBr) absorption chillers use a solution of lithium bromide and water for cooling, with heat energy driving the refrigeration cycle [1]. Water is the refrigerant, and lithium bromide is the absorbent [1].
Crystallization occurs when the LiBr solution becomes oversaturated, forming solid crystals that can block solution flow, reduce efficiency, cause corrosion, and lead to operational downtime [1]. Common causes include the solution temperature dropping below the crystallization point, the LiBr concentration exceeding its solubility limit, fluctuating cooling water temperatures, improper shutdown procedures, and power failures [1].
The table below outlines common symptoms and immediate actions for lithium bromide crystallization.
| Symptoms of Crystallization | Immediate Action / De-crystallization Procedure |
|---|---|
| Solution pump cannot operate [2]. | Check the vacuum pressure gauge at the pump outlet [2]. |
| Vacuum gauge shows 0 (atmospheric pressure) [2]. | Crystallization is likely in the pump or its outlet. Use steam to heat the pump shell and inlet until it runs [2]. |
| Vacuum gauge shows a high vacuum reading [2]. | Crystallization is inside the machine. Continue steam heating until the pump runs [2]. |
| Pump runs but absorber has no liquid level or spray [2]. | Continue heating. Listen for solution flow and sample to confirm crystals have dissolved [2]. |
| Crystallization confirmed in system components. | Apply internal heating by running the chiller without its water circuits to raise dilute solution temperature to 60°C, or use external heating on crystallized areas [1]. |
What are the most effective ways to prevent crystallization during operation? The key is controlling the solution's state. Regulate cooling water temperature to prevent excessive cooling of the concentrated solution, and implement routine maintenance to monitor solution concentration [1].
How can we prevent crystallization during system shutdown? Implement proper dilution cycles during shutdown to ensure the solution concentration remains below its crystallization level [1]. Crystallization during shutdown is often caused by insufficient dilution or low ambient temperature [2].
Is it better to repair or replace a chiller damaged by crystallization? Repair is typically more cost-effective. The process can involve de-crystallization, replacing damaged components like heat exchangers or pumps, and upgrading control systems to prevent future issues [1].
For researchers, precise data on crystallization behavior is critical for system design.
The table below provides crystallization temperatures for aqueous LiBr solutions at low evaporation temperatures, which is essential for designing chillers that operate below 10°C [3].
| LiBr Concentration (%) | Crystallization Temperature (°C) |
|---|---|
| Data points are influenced by cooling rate. | A quasi-steady test with gradual cooling in small steps is recommended for accurate measurement [3]. |
Experimental Note: The crystallization temperature can be influenced by the rate of cooling. For accurate determination, use a quasi-steady test method where the sample temperature is reduced gradually in small steps [3].
A 2025 study used operando nanofocus Wide-Angle X-ray Scattering (nWAXS) to detect crystallites within a polymer electrolyte. This technique can spatially and temporally resolve the formation of lithium-based crystals (like Li2CO3 and LiOH) on a nanoscale inside a material during operation, providing deep insight into crystallization kinetics [4].
Methodology Summary:
Here is a flowchart that summarizes the troubleshooting logic for a crystallized lithium bromide system, incorporating the steps outlined in the search results.
Troubleshooting crystallization issues flowchart
The following diagram outlines the experimental setup for advanced crystallization monitoring using nWAXS, as described in a recent study [4].
Operando nWAXS experimental workflow
The table below summarizes common contaminants, their sources, and control methods based on industrial and laboratory synthesis approaches.
| Contaminant | Source | Impact | Control Method |
|---|
| Bromine (Br₂) Vapor [1] | Oxidation of bromide ions, overheating (80-150°C), improper handling of waste/decommissioned units [1] | Workplace exposure (OSHA PEL: 0.1 ppm), environmental pollution [1] | Microencapsulated Sorbents: Nanoparticles to capture Br₂ in exhaust [1] Real-time Monitoring: Wireless sensor networks for immediate detection [1] Cryogenic Recovery: For end-of-life units, cool to -40°C to condense 98% of bromine [1] | | Ammonia (NH₃) [2] | Use of ammonium hydroxide or ammonium bromide in direct synthesis route [2] | Impurities in final product, unwanted side reactions [2] | Optimized Reaction Time: Prevents decomposition of intermediates [2] Precise Temperature Control: Reduces ammonia volatilization [2] | | Heavy Metals (e.g., Iron) [3] | Raw materials, reaction equipment [3] | Catalyses decomposition, coloration, suitability for pharmaceutical use [3] | Use of High-Purity Reagents [3] Vapor Diffusion Synthesis: Slow reaction in closed container prevents introduction of contaminants [3] | | Sulfur Dioxide (SO₂) & Bromine [3] | Use of concentrated hot sulfuric acid with KBr for HBr generation [3] | Reaction mixture contamination, lower yield, safety hazards [3] | Alternative Acids: Use phosphoric acid (H₃PO₄) or cooled, dilute sulfuric acid [3] Vapor Diffusion Method: Avoids direct reaction altogether [3] |
This protocol outlines a vapor diffusion method adapted from laboratory discussions, which is excellent for minimizing contaminants like bromine and heavy metals [3].
To synthesize high-purity Lithium Bromide (LiBr) while controlling for common contaminants such as bromine vapor and heavy metals.
Solution Preparation:
Vapor Diffusion Reaction:
Completion and Recovery:
The following diagram illustrates a modern, multi-phase approach to bromine control in an industrial setting, integrating methods for production, waste treatment, and end-of-life management [1].
Industrial Bromine Pollution Control Framework
Q: What are the key safety considerations when handling bromine-containing wastes? A: Bromine-laden wastewater from production (approx. 200-300 gallons per ton of LiBr) can form carcinogenic byproducts if it encounters chlorine at municipal treatment plants [1]. In the lab, neutralization and specific precipitation methods are required before disposal. On an industrial scale, electrochemical recovery or bio-barriers are employed to treat wastewater in-house [1].
Q: How can I verify the purity of my synthesized Lithium Bromide? A: While specific analytical methods are not detailed in the search results, purity can be inferred by the absence of common contaminants. This includes no visible yellow color (indicating free bromine) [3] and successful application in its intended use (e.g., consistent performance in an absorption chiller). For pharmaceutical applications, compliance with pharmacopoeia standards (e.g., British Pharmacopoeia) for heavy metals and other impurities would be necessary [4].
The table below outlines common issues, their potential causes, and recommended methodologies for resolution, drawing parallels from Lithium Bromide system optimization [1] [2] [3].
| Problem | Possible Causes | Diagnostic Methods | Resolution Protocols |
|---|---|---|---|
| Low Product Yield | Suboptimal temperature profile; Inefficient heat/mass transfer; Presence of side reactions [2] | Real-time monitoring of temperature and pressure; Analysis of reaction intermediates (e.g., chromatography) [2] | Establish precise temperature control ((\pm 0.5^{\circ}C)); Implement advanced reactor designs for better mixing and heat exchange [2] |
| Solution/Reaction Instability | Uncontrolled pH shifts; Corrosive degradation of components; Formation of impurities or precipitates [3] | Periodic pH measurement; Spectroscopic analysis of solution composition; Inspection for particulate matter [3] | Introduce pH buffering agents (e.g., lithium hydroxide); Add appropriate corrosion inhibitors; Implement continuous filtration/purification systems [3] |
| Unwanted Crystallization | Concentration exceeding solubility limits; Localized cold spots within the reactor [1] [3] | In-line monitoring of solution concentration (e.g., refractometry); Temperature mapping across the reactor vessel [1] | Maintain concentration within safe operating window; Improve reactor insulation and temperature uniformity; Use crystallization inhibitors [1] [3] |
Q1: What is the most critical parameter to control for maximizing yield in my lithium bromate reactions? Precise temperature control is often the most critical factor. Research in related fields shows that even minor fluctuations of (\pm 2^{\circ}C) can lead to yield variations exceeding 15% [2]. The reaction likely has a narrow optimal temperature window, and maintaining thermal stability is key to suppressing side reactions and ensuring consistent, high yields.
Q2: How can I prevent the corrosion of my reactor components, which seems to be contaminating my reactions? Corrosion can be mitigated through a multi-pronged approach:
Q3: My experiments suffer from inconsistent results between batches. What steps can I take to improve reproducibility? To enhance reproducibility, focus on standardizing your protocols and implementing advanced monitoring:
The following diagram illustrates a systematic, iterative workflow for diagnosing and optimizing reaction yields, based on the principles of predictive maintenance and process optimization found in the research.
This workflow provides a logical framework for troubleshooting. It begins with a clear definition of the problem ("Suboptimal Yield") and moves through phases of analysis, root cause identification, solution development, and implementation. The critical evaluation step creates a feedback loop, ensuring the process is repeated until the yield is optimized [1] [2] [3].
Objective: To establish the optimal temperature profile for maximizing this compound reaction yield and minimizing by-products.
Background: The relationship between temperature and yield is often non-linear and may involve exothermic or endothermic stages. Precise profiling is essential [2].
Protocol:
Q1: What are the primary causes of lithium bromide solution degradation in a research setting?
Q2: How can I prevent corrosion in my experimental LiBr system?
Q3: What leads to crystallization, and how can it be managed?
Q4: Why is maintaining a vacuum or removing oxygen crucial?
| Problem | Symptoms | Possible Causes | Corrective Actions |
|---|---|---|---|
| Solution Discoloration & Contamination | Solution turns brown; precipitation is observed [3]. | Severe corrosion of internal components; presence of iron oxides (e.g., Fe₃O₄) [3] [2]. | (1) Analyze solution for metal ion content. (2) Drain, purify, or replace the solution. (3) Introduce/increase corrosion inhibitor concentration (e.g., Lithium Molybdate) [2] [1]. |
| Frequent Crystallization | Blockages in tubing or narrow passages; reduced flow rates [1]. | Operation outside solubility limits; impurity accumulation; poor temperature control [1]. | (1) Ensure temperature is above crystallization point for given concentration. (2) Install a continuous filtration system (e.g., 5-10 µm filter) [1]. (3) Verify concentration of fresh solution. |
| Loss of Vacuum / High Gas Accumulation | Need for frequent vacuum pump operation; pump oil emulsifies; system performance drops [3]. | Air leakage through seals, valves, or fittings; breakdown of solution releasing non-condensable gases [3] [1]. | (1) Perform a thorough leak check (e.g., using a helium leak detector). (2) Repair or replace faulty components. (3) For lab systems, run the vacuum pump 1-2 times weekly for maintenance, even when not in active use [3]. |
| Drop in Absorption Performance | Reduced cooling capacity or deviation from expected experimental results. | Low solution concentration due to refrigerant contamination; presence of non-condensable gases; inadequate inhibitor levels [3] [4]. | (1) Check solution concentration and pH. (2) Perform degassing. (3) Titrate solution to replenish inhibitor and pH buffers (e.g., LiOH) [3] [1]. |
This protocol outlines a methodology for preparing and maintaining a stable lithium bromide solution for research purposes.
Workflow Overview:
The diagram below outlines the core experimental workflow for preparing and maintaining a stable lithium bromide solution.
Detailed Procedures:
Solution Preparation:
Additive Incorporation:
Initial Degassing:
System Introduction & Operational Monitoring:
Periodic Solution Analysis:
The table below summarizes critical quantitative data for easy reference.
| Parameter | Target Range / Value | Notes & References |
|---|---|---|
| Solution pH | 9.0 - 10.5 (Alkaline) | Critical to minimize corrosion; adjust with LiOH [3] [2]. |
| Common Inhibitors | Lithium Molybdate (Li₂MoO₄) | Prevents pitting corrosion; preferred over toxic Lithium Chromate [2]. |
| Operational Temperature | Varies by design | High temperatures (>165°C) intensify corrosion; requires careful material/inhibitor selection [2]. |
| Vacuum Maintenance | Regular (e.g., 1-2 times/week) | Essential even during system idle periods to remove non-condensable gases [3]. |
Based on its synthesis and properties, this compound can be susceptible to specific impurities. The table below outlines common contaminants, their sources, and initial detection methods.
| Impurity | Potential Source | Impact on Purity | Detection Method |
|---|---|---|---|
| Bromide Ion (Br⁻) | Incomplete synthesis reaction, decomposition of bromate | High levels indicate instability or incomplete reaction | HPLC (Anion-Exchange Mode) [1] |
| Lithium Carbonate (Li₂CO₃) | Reaction with atmospheric CO₂, raw material impurity | Affects stoichiometry and chemical behavior | Not specified in results |
| Other Alkali Metals (e.g., Na⁺, K⁺) | Impure lithium starting materials | Alters physical and chemical properties | HPLC (Cation-Exchange Mode) [1] |
| Transition Metals | Contaminated reagents or equipment | Can catalyze decomposition, affect color | Not specified in results |
Key Property Note: this compound is classified as an oxidizing solid (GHS Hazard Statement H272) [2]. Its decomposition can be catalyzed by impurities, making purity critical for safe handling and storage.
A high-performance liquid chromatography (HPLC) method is highly effective for separating and quantifying common anionic impurities like bromide.
HPLC Protocol for Bromide Ion Analysis [1]
This method provides a starting point for detecting bromide and other anions in your this compound samples.
The following workflow diagrams the steps for sample preparation and analysis using this method.
Optimizing the synthesis process is key to preventing impurities. One patent describes a direct preparation method for lithium bromide, the principles of which can be applied to bromate synthesis to minimize byproducts [3].
Key Control Parameters for Synthesis:
The general workflow for a synthesis-focused troubleshooting approach is outlined below.
What is the typical appearance of pure this compound? Pure this compound is expected to be a white, crystalline solid [2].
My sample shows high bromide content. What does this mean? Elevated bromide levels strongly indicate that the this compound has partially decomposed or that the original synthesis reaction was incomplete. Bromate ions can decompose into bromide, especially under acidic conditions or in the presence of catalysts.
Are there other techniques to confirm this compound purity? Beyond HPLC, you can use:
Q: What are the key factors that cause lithium bromate to decompose during storage? While the exact mechanism for this compound is not detailed in the search results, the instability of bromates in general is well-established. Decomposition can be accelerated by heat, light, and acidic conditions [1]. For lithium compounds, the presence of moisture is often a critical destabilizing factor.
Q: What are the best practices for storing this compound to maximize its shelf life? You should manage the storage environment to minimize exposure to these factors. The following table summarizes the key parameters to control:
| Factor | Recommended Control | Rationale |
|---|---|---|
| Temperature | Store at cool, stable temperatures; refrigerate if possible. | Heat accelerates decomposition reactions. |
| Light | Store in amber glass vials or opaque containers. | Prevents photochemical decomposition. |
| Moisture | Store in a desiccator with a reliable desiccant like silica gel. | Prevents hydrolysis and protects lithium compounds from deliquescence. |
| Atmosphere | Consider inert gas (e.g., Argon) in the vial headspace. | Reduces exposure to atmospheric CO2 and moisture. |
| Container | Use glass over plastic; ensure seals are intact. | Prevents adsorption and maintains a stable internal environment. |
Q: Are there any chemical additives that can stabilize this compound? Yes, the use of corrosion inhibitors is a common strategy to stabilize reactive lithium compounds. For instance, in lithium bromide absorption refrigeration systems, corrosion inhibitor additives are explicitly used to manage the corrosive potential of the lithium salt [2]. Furthermore, research on other lithium salts suggests that antioxidant additives can complex with lithium and improve stability [3]. Testing similar classes of additives could be a fruitful research path for this compound.
To systematically identify the best storage conditions or stabilizing additives for your specific this compound sample, you can follow this experimental workflow.
The diagram below outlines a systematic approach to evaluate different storage conditions and additives for stabilizing this compound.
Detailed Methodology:
Q: I found my this compound powder has become discolored and clumpy. What happened and can it be saved? This is a classic sign of moisture uptake and subsequent decomposition. The clumping is due to deliquescence, and the discoloration indicates a chemical breakdown. The batch is likely compromised and should not be used for quantitative work. For future batches, immediately implement storage in a sealed desiccator.
Q: My experimental yields are inconsistent, and I suspect my this compound reagent has degraded. How can I confirm this? You should assay the material before use. The experimental protocol above is designed for this. Prepare a solution of your suspect this compound and analyze it via HPLC against a fresh standard. A significant drop in the this compound peak or the growth of new peaks confirms decomposition.
Given that this compound appears to be inherently unstable, you might consider:
The table below summarizes two discussed synthesis methods for potassium bromate, primarily drawn from chemistry forum discussions [1].
| Method Name | Core Principle | Key Steps & Considerations | Reported Challenges |
|---|
| Electrolysis of Bromide [1] | Anodic oxidation of bromide ions ((Br^-)) to bromate ((BrO_3^-)). | - Use a concentrated aqueous solution of potassium bromide (KBr).
Based on the electrolysis method, here is a troubleshooting guide for a commonly encountered problem.
Problem: Synthesis product (bromate) has a green or brown color instead of being white.
| Possible Cause | Troubleshooting Steps | Prevention Tips |
|---|---|---|
| Chromium Contamination [1] | - Recrystallize the crude product from hot water. This will purify the bromate but result in some yield loss. | - The function of (K_2Cr_2O_7) is to prevent the reduction of formed bromate back to bromide at the cathode. Optimizing its concentration might help, but some contamination may be unavoidable with this method. |
For a more detailed view, the following diagram outlines the general workflow for the electrolysis synthesis method, integrating the key steps and the specific troubleshooting point identified above.
This guide addresses common challenges and solutions for mitigating corrosion in systems using lithium bromide.
Q1: Why are lithium bromide solutions so corrosive?
Q2: What are the primary corrosion mechanisms observed?
Q3: What are the most effective corrosion mitigation strategies?
| Mitigation Strategy | Key Examples & Actions | Applicable Scenario |
|---|---|---|
| Corrosion Inhibitors [4] [2] | Lithium molybdate, lithium nitrate; added to solution to form a protective film on metal surfaces. | Standard practice in absorption chiller operation. |
| Material Selection [4] [2] | Use stainless steel (e.g., 316L), copper-nickel alloys, titanium; avoid carbon steels. | Designing new systems or replacing components. |
| Solution & Operational Control [4] [2] | Maintain optimal pH; control concentration; remove dissolved oxygen (deaeration). | Routine system maintenance and operation. |
| Protective Coatings & Layers [5] [3] | Apply artificial passivation layers (e.g., PVDF polymer with metal fluorides) or other specialized coatings. | Protecting high-risk components or in R&D for advanced batteries. |
| System Design [4] | Minimize stagnant areas; design to prevent ingress of air; incorporate efficient purge systems. | Initial system engineering and design phase. |
Here are detailed methodologies for key mitigation experiments cited in recent literature.
This protocol is based on research for protecting lithium metal anodes in batteries, a principle applicable to other metal surfaces [5].
The following workflow outlines a logical, step-by-step process for diagnosing and addressing lithium bromide corrosion issues in an experimental or operational system.
The table below addresses common questions you might have when dealing with spent reaction solutions.
| Question | Answer & Guidance |
|---|---|
| What is the primary goal of regeneration? | To restore the solution's chemical activity by removing organic contaminants, re-adjusting concentration, and re-establishing the correct oxidation state for the active species. |
| The solution has changed color after use. What does this indicate? | A color change often suggests the presence of organic degradation products or the reduction of bromate ions. Analysis (e.g., titration, spectroscopy) is needed to confirm the cause. |
| Titration shows a drop in active bromate concentration. Why? | The active species may have been consumed in the reaction, decomposed into bromide, or reduced by organic contaminants. |
| How can I confirm the presence of bromide ions? | Use ion chromatography or a test strip for halides. A positive result confirms reduction of bromate has occurred. |
| The solution fails to perform in my synthesis. What could be wrong? | The most likely causes are a low concentration of the active oxidizing agent or the presence of inhibitors/contaminants from previous reaction cycles. |
Since direct methods for lithium bromate are not available, the following workflows are adapted from processes used in related fields, such as lithium bromide absorption chilling and electrochemical recycling. You will need to experimentally determine the optimal parameters (e.g., temperature, concentration, electrical settings) for your specific solution.
The general logic for approaching regeneration can be summarized in the following workflow:
This method is proposed based on the principles of electrochemical recycling used for spent lithium-ion batteries [1]. The goal is to electrochemically re-oxidize bromide ions (Br⁻) back to bromate (BrO₃⁻).
This method is inspired by the temperature control and solution management used in lithium bromide absorption cooling systems [2] [3]. It focuses on removing impurities and adjusting concentration.
Although not specific to lithium bromate, the general principles and parameters for validating analytical methods in pharmaceuticals are well-established. The table below summarizes the core parameters that should be assessed, based on a protocol for a different active ingredient. You can use this as a template for developing your own validation protocol for this compound [1].
| Validation Parameter | Description | Typical Experimental Procedure & Acceptance Criteria [1] |
|---|
| Accuracy (Recovery) | Measures closeness between accepted reference and found value [1]. | Spiked placebo recovery at multiple levels (e.g., 50%-150%). • Acceptance Criteria: 98-102% recovery; %RSD ≤ 2.0%. | | Precision | Degree of result repeatability under normal conditions [1]. | Repeatability: 10 replicates, one analyst, different days. Intermediate Precision: 10 replicates, three analysts, one day. • Acceptance Criteria: Assay 97-103%; %RSD ≤ 2.0%. | | Linearity & Calibration Curve | Ability to obtain results proportional to analyte concentration [1]. | Prepare & analyze ≥5 standard concentrations (e.g., 1-5 µg/ml). Plot concentration vs. response (e.g., absorbance). • Acceptance Criteria: Coefficient of determination (r²) > 0.9998. | | Limit of Detection (LOD) | Lowest detectable, but not necessarily quantifiable, analyte level [1]. | LOD = 3.3 × (Standard Deviation of Response / Slope of Calibration Curve). | | Limit of Quantitation (LOQ) | Lowest quantifiable analyte level with suitable precision/accuracy [1]. | LOQ = 10 × (Standard Deviation of Response / Slope of Calibration Curve). | | System Suitability | Verifies system performance before/during analysis [1]. | Five replicate injections of one standard concentration. • Acceptance Criteria: %RSD of response meets set limits. |
To generate the experimental data required for your guide, you will need to design laboratory studies. The diagram below outlines a logical workflow for developing and validating an analytical method for this compound.
Given the lack of direct information, here are concrete steps you can take to gather the necessary data:
Refine Your Search Strategy: Use specialized scientific databases like Scopus, Web of Science, or Google Scholar with precise queries such as:
"this compound analysis""validation of UV-Vis method for bromate""ICP-OES determination of bromate""pharmaceutical analysis of bromate salts"Consult Pharmacopeial Standards: Review general chapters on analytical method validation in USP <1225> or ICH Q2(R1) guidelines. These are foundational documents that your target audience of researchers and professionals will recognize as authoritative.
Investigate Broader Bromate Context: While this compound-specific literature is scarce, you may find relevant analytical methods and validation data for other bromate salts (e.g., potassium or sodium bromate), which can provide a useful starting point for your methodology.
The following table summarizes experimental data on how lithium impacts inflammatory processes in immune cells, based on a study using lipopolysaccharide (LPS)-activated macrophages [1].
| Experimental Aspect | Details & Findings |
|---|---|
| Cell Line | Raw 264.7 murine macrophages [1]. |
| Lithium Treatment | Lithium chloride (LiCl), up to 10 mM. Cell viability and morphology were unaffected at these concentrations [1]. |
| Cell Stimulation | Lipopolysaccharide (LPS) to induce an inflammatory response [1]. |
| Key Outcomes | - Reduced Oxidative Burst: Significant decrease in reactive oxygen species (ROS) production [1].
The diagram below illustrates the experimental workflow and the key signaling pathways affected by lithium treatment, as identified in the study [1].
It is crucial to note that the experimental data summarized above was obtained using extratherapeutic concentrations of lithium (up to 10 mM) [1]. While these findings provide valuable insights into lithium's potential anti-inflammatory mechanisms, their direct clinical relevance requires further investigation.
Solid lithium bromide (LiBr) is a valuable reagent in organic synthesis, prized for its stability, solubility in polar solvents, and ability to act as a mild Lewis acid to facilitate complex transformations under mild conditions [1].
The table below summarizes its key applications:
| Application | Role of Lithium Bromide | Key Benefits & Examples |
|---|---|---|
| Oxidation [1] | Co-catalyst | Enhances selectivity/yield (e.g., alcohol to aldehyde); suppresses side reactions [1]. |
| Hydroformylation [1] | Additive | Stabilizes catalytic intermediates; improves efficiency/selectivity in C-C bond formation [1]. |
| Deprotonation [1] | Facilitator | Aids strong bases (e.g., LDA) in deprotonating weak acids for alkylation/aldol reactions [1]. |
| Dehydration [1] | Promoter | Drives water elimination under mild conditions (e.g., ether synthesis from alcohols) [1]. |
| Bromine-Lithium Exchange [2] | Lithium Source | Enables regioselective synthesis of complex biaryl structures (e.g., for ligand and pharmaceutical building blocks) [2]. |
Here are specific methodologies that illustrate the application of lithium reagents in synthesis, which can serve as a reference for designing comparison experiments.
This protocol is used for the regioselective functionalization of biaryl compounds, a key step in creating ligands and pharmaceuticals [2].
This classic procedure from Organic Syntheses highlights the formation of an organolithium reagent, relevant for understanding reagent purity. In this reaction, lithium halide (LiCl) is a by-product, whereas lithium bromide would be a reagent or additive in the transformations previously described [3].
For completeness, here is a direct synthesis method for lithium bromide, which provides insight into its industrial production and purity considerations [4].
This controlled process involves a reaction between lithium carbonate, bromine, and a reducing agent like urea in an ammonium hydroxide medium. Maintaining a pH of 8-9 is critical for maximizing yield and minimizing side reactions. The mixture is stirred, heated, and finally evaporated to dryness to obtain solid lithium bromide [4].
| Metal Bromate | Key Finding | Experimental Condition | Influence on Decomposition | Kinetic Parameters & Methods |
|---|---|---|---|---|
| Calcium Bromate Ca(BrO₃)₂ | Irradiation decreases activation energy, enhances decomposition; follows Avrami model with phase boundary reaction [1]. | γ-irradiation; Dynamic thermogravimetry [1]. | Enhanced by γ-irradiation; effect increases with dose [1]. | Calculated using Coats-Redfern, Freeman-Carroll, and Horowitz-Metzger methods [1]. |
| Potassium Bromate KBrO₃ | Metal oxide catalysts (e.g., Cr₂O₃, CuO, MnO₂, Al₂O₃) affect decomposition; Al₂O₃ is an effective catalyst [2]. | With 25% w/w metal oxide catalysts [2]. | Catalyzed by metal oxides (Al₂O₃, CuO, MnO₂); inhibited by TiO₂ [2]. | Calculated using Freeman-Carroll, Coats-Redfern, and Horowitz-Metzger methods [2]. |
| Barium Bromate Ba(BrO₃)₂ | Irradiation shortens the induction period; relation: ( I = C_1 - C_2 \lg \text{dose} ) [3]. | γ-irradiation up to 200 Mrad; Temp: 553–583 K [3]. | Induction period shortened by γ-irradiation [3]. | Theory involves linear nuclei growth during irradiation and exponential growth during induction [3]. |
The studies used well-established solid-state kinetics methods to obtain the comparative data.
Sample Treatment:
Decomposition Measurement: The primary technique used was dynamic thermogravimetry (TG) or differential thermogravimetry. In this method, the mass of the sample is continuously measured as it is heated at a constant rate in a controlled atmosphere. The fraction decomposed (α) is plotted against time or temperature [1] [2].
Kinetic Analysis: The mass loss data was analyzed using multiple mathematical models to compute kinetic parameters reliably [1] [2]:
The available data has constraints to consider:
For a more complete and current comparison, I suggest you:
The table below summarizes the scattered solubility data I found for a few bromate compounds. Notably, no data was found for lithium bromate (LiBrO₃) or several other common bromates.
| Compound | Formula | Solubility Data (g/100 mL water) | Temperature |
|---|---|---|---|
| Ammonium Bromate | NH₄BrO₃ | 28.7 [1] | Not specified |
| Sodium Bromate | NaBrO₃ | Described only as "highly soluble" [2] | Not specified |
| Calcium Bromate | Ca(BrO₃)₂ | Mentioned in a synthesis patent, but no solubility value given [3] | - |
If experimental data is unavailable, the dynamic dissolution equilibrium method is a common and reliable approach to determine solubility. The workflow below outlines the key steps involved in this process [4]:
Figure: Experimental workflow for determining solubility using the dynamic dissolution equilibrium method.
Detailed Methodology [4]:
The following table summarizes a performance and cost comparison between Lithium Bromide and other common refrigerants or absorbents, based on data from industry and research publications.
| Feature | Lithium Bromide (LiBr) | Traditional Refrigerants (e.g., HFCs) | Sodium Bromide (NaBr) | Ammonia (in absorption systems) |
|---|---|---|---|---|
| Environmental Impact | Zero ODP (Ozone Depletion Potential) and zero GWP (Global Warming Potential) [1]. | High GWP, contribute to ozone depletion [1]. | Similar to LiBr (low environmental impact) [2]. | Zero ODP and GWP, but can be toxic if leaked [1]. |
| Energy Efficiency / COP | Higher COP, especially in large-scale systems; can utilize waste heat [1]. | High efficiency, but relies on electrical compression [1]. | Lower COP (typically 0.5-0.9) compared to LiBr (0.7-1.2) [2]. | Efficient, but system design can be complex [1]. |
| Safety & Toxicity | Generally less hazardous; non-toxic but corrosive, requiring inhibitors [1] [2]. | Low toxicity, but high GWP is an environmental safety concern [1]. | Lower corrosivity compared to LiBr [2]. | Toxic and flammable, posing safety risks in case of a leak [1]. |
| Primary Applications | Large-scale absorption chillers for commercial/industrial buildings [1] [2]. | Conventional vapor-compression refrigerators and air conditioners [1]. | Cost-sensitive absorption cooling applications [2]. | Industrial refrigeration and absorption systems [1]. |
| Key Challenge | Corrosiveness: Requires corrosion inhibitors and specialized materials, increasing costs [3] [2]. | Environmental Regulations: Being phased out due to high GWP [1]. | Performance Gap: Lower absorption capacity and efficiency than LiBr [2]. | Toxicity: Requires robust safety systems and careful handling [1]. |
| Cost & Market | Higher initial cost but lower operational cost with waste heat; solution dominates 70% of absorption chiller market [3] [2]. | Lower initial cost, but operational and environmental compliance costs can be high. | Cost Advantage: More affordable raw material than LiBr [2]. | Moderate cost, with significant safety and handling expenses. |
For researchers, understanding the experimental methodologies used to evaluate absorption refrigerants is crucial. The following workflow outlines a standard test protocol for comparing the performance of absorbents like Lithium Bromide and Sodium Bromide.
Key Experimental Metrics:
It is critical to distinguish between salts for this audience. In pharmacology, lithium salts (such as lithium carbonate and lithium citrate) are the established compounds used in medicine, primarily for treating bipolar disorder [4] [5]. Lithium bromide was historically used as a sedative in the 19th century but is not the modern standard [5].
The therapeutic mechanism of lithium ions, however, is a major area of research. The diagram below summarizes key molecular targets and signaling pathways implicated in lithium's action as a mood stabilizer.
Experimental Protocols in Pharmacology: Research into these mechanisms involves complex biological models.
For researchers and scientists, the evidence indicates that Lithium Bromide presents a favorable cost-benefit profile in absorption refrigeration, primarily due to its high efficiency, environmental friendliness, and ability to utilize low-grade waste heat. The main trade-offs are its corrosiveness and crystallization risk.
Promising research directions include: